Perfluorophenyl acetate
Description
Historical Context and Evolution of Perfluorophenyl Acetate (B1210297) Research
The investigation into perfluorophenyl acetate and related pentafluorophenyl (PFP) esters gained significant momentum in the late 20th century. A 1979 publication in The Journal of Organic Chemistry identified this compound as a novel and highly selective acetylating agent, laying the groundwork for its future applications. rsc.orgacs.org
A pivotal moment in the evolution of its research came in 1985, when Atherton and Sheppard first demonstrated the applicability of pentafluorophenyl esters in solid-phase peptide synthesis. nih.gov They utilized preformed Fmoc-amino acid pentafluorophenyl esters to successfully synthesize a decapeptide, noting that the process led to a crude product of high purity (>90%). nih.gov This work highlighted the utility of PFP esters as effective activating groups for forming amide bonds, a fundamental reaction in peptide chemistry. nih.govwikipedia.org Subsequent research focused on optimizing reaction conditions for the use of these esters in solid-phase synthesis. nih.gov This foundational work established PFP esters as a robust alternative to other activating agents, setting the stage for their widespread adoption and further exploration in more complex chemical systems.
Significance of Perfluorination in Ester Chemistry and Advanced Materials
The substitution of hydrogen atoms with fluorine on the phenyl ring of an acetate ester dramatically alters its chemical and physical properties. Fluorine's high electronegativity creates the strongest single bond with carbon in organic chemistry, leading to a molecule with unique characteristics. kyoto-u.ac.jp
The perfluorophenyl group is strongly electron-withdrawing, which makes the carbonyl carbon of the ester more electrophilic and thus highly reactive towards nucleophiles. chemimpex.comnih.gov This enhanced reactivity is central to its use as an activating group in synthesis. nih.gov Despite this high reactivity, pentafluorophenyl esters exhibit greater resistance to spontaneous hydrolysis compared to other common activated esters, such as N-hydroxysuccinimide (NHS) esters, which is a significant advantage in aqueous reaction conditions often used in bioconjugation. rsc.orgwikipedia.orgrsc.org
In the realm of materials science, perfluorination imparts several desirable qualities. chemimpex.com Fluorinated compounds are known for their high thermal stability, chemical inertness, and resistance to oxidation. ontosight.aiacs.orggoogle.com When incorporated into polymers and coatings, this compound can enhance these properties, leading to materials suitable for high-performance applications. chemimpex.com The presence of fluorinated moieties also results in low surface energy, hydrophobicity, and lipophobicity, which are exploited in the creation of self-cleaning surfaces and advanced coatings. ontosight.aiacs.org
Current Research Frontiers and Emerging Applications of this compound
The unique combination of reactivity and stability continues to place this compound and its derivatives at the forefront of chemical research, with applications spanning multiple disciplines.
Detailed Research Findings:
Peptide Synthesis and Bioconjugation: Perfluorophenyl esters are widely used for the efficient formation of amide bonds in laboratory peptide synthesis. wikipedia.org They are valuable for attaching biochemical probes, such as fluorophores or haptens, to the primary amine groups of biomolecules. wikipedia.orgmdpi.com Their stability in a range of organic solvents and reduced susceptibility to hydrolysis make them superior reagents for these conjugation reactions under mild conditions. nih.govrsc.org
Polymer Chemistry and Smart Materials: In polymer chemistry, this compound is used to create specialty polymers. chemimpex.com For instance, polymers containing pentafluorophenyl esters, such as poly(pentafluorophenyl methacrylate), serve as versatile platforms that can be modified after polymerization. nih.gov This post-polymerization functionalization allows for the attachment of various molecules, including peptides, to create well-defined polymer-peptide conjugates. nih.gov These conjugates have applications in drug delivery and the development of "smart" materials. nih.gov Researchers have also developed single-chain polymer nanoparticles (SCNPs) containing PFP esters as a platform for mimicking proteins. rsc.orgutwente.nl These SCNPs can be functionalized with amino acids or peptides to create water-soluble, protein-like structures. rsc.orgutwente.nl
Advanced Materials and Coatings: The inherent properties of the perfluorinated group are leveraged in materials science to formulate advanced coatings and polymers with improved chemical resistance and thermal stability. chemimpex.com Some fluorinated esters are explored for use as heat transfer fluids due to their wide liquid range and high thermal stability. google.com
Organic and Analytical Chemistry: this compound serves as a versatile reagent for introducing fluorine into organic molecules, which can significantly modify their properties for applications in pharmaceuticals and agrochemicals. chemimpex.com It is also employed as a derivatizing agent in mass spectrometry to enhance the detection sensitivity of complex mixtures. chemimpex.com Recently, electrochemical methods have been developed for the synthesis of PFP esters from carboxylic acids and pentafluorophenol (B44920), avoiding the need for harsh dehydrating agents. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 19220-93-0 | bldpharm.comchemspider.com |
| Molecular Formula | C₈H₃F₅O₂ | bldpharm.comchemspider.com |
| Molecular Weight | 226.10 g/mol | bldpharm.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 122-123 °C | sigmaaldrich.com |
| Density | 1.63 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.368 | sigmaaldrich.com |
Table 2: Comparison of Activated Esters for Amide Bond Formation
| Activated Ester Type | Key Advantages | Key Disadvantages | Reference(s) |
| Pentafluorophenyl (PFP) Ester | High reactivity; Less susceptible to hydrolysis than NHS esters; Soluble in many organic solvents. | Can be more expensive than other activating agents. | nih.govrsc.orgwikipedia.orgrsc.org |
| N-Hydroxysuccinimide (NHS) Ester | Widely used and well-established; Good reactivity. | More susceptible to hydrolysis, especially in aqueous media. | rsc.orgrsc.org |
| p-Nitrophenyl Ester | One of the earlier developed activated esters. | Generally less reactive than PFP and NHS esters. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVBLZVILLKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172795 | |
| Record name | Perfluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19220-93-0 | |
| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19220-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019220930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19220-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perfluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9CWW5T7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Reaction Engineering
Controlled Synthesis of Perfluorophenyl Acetate (B1210297) Derivatives
The controlled synthesis of perfluorophenyl acetate and its derivatives relies on well-established reaction mechanisms, primarily nucleophilic substitution and various esterification protocols. These methods allow for the precise introduction of the acetate functionality onto the perfluorophenyl ring.
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental method for synthesizing this compound. The high electrophilicity of the hexafluorobenzene (B1203771) ring, a result of the strong electron-withdrawing nature of the fluorine atoms, facilitates attack by nucleophiles. The reaction of hexafluorobenzene with the sodium salt of diethyl malonate, for instance, leads to the formation of diethyl 2-(perfluorophenyl)malonate. beilstein-journals.org
A notable synthesis of this compound involves the reaction of perfluorophenyl-3-oxaperfluoroalkanesulfonates with acetate anions (CH₃CO₂⁻). sioc-journal.cn In this reaction, the acetate nucleophile attacks the sulfur atom of the sulfonate, leading to the formation of a mixed anhydride (B1165640) intermediate, which then yields this compound. sioc-journal.cn However, the presence of potassium fluoride (B91410) can alter the reaction pathway, favoring the formation of acetyl fluoride. sioc-journal.cn It has been observed that in many nucleophilic substitution reactions on pentafluorophenyl derivatives, the fluorine atom at the para position is the most susceptible to replacement. cdnsciencepub.comresearchgate.net
Recent advancements include electrochemical methods. An electrochemical coupling of carboxylic acids with pentafluorophenol (B44920) (PFP–OH) has been developed to produce pentafluorophenyl (PFP) esters. rsc.org This method avoids the use of traditional, often harsh, dehydrating agents by electrochemically activating the hydroxyl group of PFP–OH, which then undergoes a cascade of nucleophilic aromatic and acyl substitutions to form the ester. rsc.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| Perfluorophenyl-3-oxaperfluoroalkanesulfonates | Acetate anion (CH₃CO₂⁻) | This compound | Proceeds via a mixed anhydride intermediate. sioc-journal.cn |
| Hexafluorobenzene | Sodium diethyl malonate | Diethyl 2-(perfluorophenyl)malonate | Classic SNAr reaction. beilstein-journals.org |
| Pentafluorophenol (PFP-OH) | Carboxylic Acid | Pentafluorophenyl ester | Electrochemical method avoiding dehydrating agents. rsc.org |
| 5,10,15-Tris(pentafluorophenyl)corrole (B1366311) | Amines | 5,10,15-Tris(4-amino-2,3,5,6-tetrafluorophenyl)-substituted corroles | Highly selective for para-fluoro substitution. researchgate.net |
Esterification Protocols for this compound Formation
Esterification represents a direct and widely used approach for the synthesis of this compound. The classic Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. ausetute.com.au For this compound, this would involve reacting acetic acid with pentafluorophenol. To drive the reaction towards the product, the removal of water is often necessary. ausetute.com.au
The Yamaguchi esterification is another powerful method, particularly for sterically hindered substrates, that can be applied to form perfluorophenyl esters. frontiersin.orgnih.gov This protocol typically involves the use of 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.orgnih.gov
Pentafluorophenyl esters, including this compound, are themselves highly effective acylating agents due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester highly reactive towards nucleophiles. acs.orgnih.gov This reactivity has been harnessed in various synthetic applications, including peptide synthesis. nih.gov A direct electrochemical synthesis of pentafluorophenyl esters from carboxylic acids and pentafluorophenol has also been reported, offering a milder alternative to traditional methods that rely on dehydrating agents. rsc.org
| Esterification Method | Key Reagents | Substrates | Notes |
| Fischer Esterification | Acid catalyst | Carboxylic acid, Alcohol | Reversible reaction; often requires water removal. ausetute.com.au |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP | Carboxylic acid, Alcohol | Effective for sterically hindered substrates. frontiersin.orgnih.gov |
| Electrochemical Synthesis | Carbon anode, Stainless-steel cathode | Carboxylic acid, Pentafluorophenol | Avoids the use of external dehydrating agents. rsc.org |
Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires precise control over the position of substitution on the perfluorinated ring, a concept known as regioselectivity. In nucleophilic aromatic substitution reactions on pentafluorophenyl compounds, the para-fluorine atom is generally the most reactive and is preferentially substituted. cdnsciencepub.comresearchgate.netresearchgate.net This inherent regioselectivity is a key principle in designing synthetic routes to para-substituted perfluorophenyl compounds.
For example, the reaction of 5,10,15-tris(pentafluorophenyl)corrole with amines leads to the selective substitution of the para-fluorine atoms on the pentafluorophenyl rings. researchgate.net Similarly, reactions on other pentafluorophenyl-substituted porphyrinoids and dipyrranes with various nucleophiles also exhibit this strong preference for para-substitution. researchgate.netscispace.com This predictable reactivity allows for the synthesis of a wide range of functionalized perfluorophenyl analogues.
In cases where substitution at other positions (ortho or meta) is desired, more specialized synthetic strategies are required, which may involve the use of directing groups or alternative reaction pathways. The synthesis of 2,2-dimethyl-2H-chromenes from phenols and 3-methyl-2-butenal (B57294) via microwave irradiation is an example of achieving specific regioselectivity in a single step. duke.edu The development of regioselective methods is crucial for creating a diverse library of this compound analogues with tailored properties for various applications.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for chemical compounds, including this compound. The focus is on developing methods that are more environmentally friendly, safer, and more efficient in their use of resources.
Solvent-Free and Catalytic Methods
A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. Solvent-free, or solid-state, reactions, often facilitated by mechanochemistry (grinding) or microwave irradiation, offer a promising alternative. researchgate.netcuny.edu For example, the synthesis of meso-tetrakis(pentafluorophenyl)porphyrin and tris(pentafluorophenyl)corrole has been achieved under solventless conditions using microwave irradiation, which significantly reduces reaction times and environmental impact compared to traditional solvent-based methods. cuny.edu
Catalysis is another cornerstone of green chemistry, as catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and with lower energy consumption. researchgate.net The use of recyclable, solid-supported catalysts, such as silica (B1680970) chloride or polymer-supported triphenylphosphine, for esterification reactions aligns with green chemistry principles by simplifying product purification and minimizing waste. organic-chemistry.org Tris(pentafluorophenyl)borane has emerged as a versatile Lewis acid catalyst for a variety of reactions, including the silylation of alcohols and reductive aminations, often proceeding with high efficiency under mild conditions. researchgate.netnih.gov
Atom Economy and Sustainable Synthetic Routes
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. buecher.dewordpress.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. researchgate.netbuecher.de
The ideal synthesis of this compound would involve a reaction where all the atoms of the reactants are incorporated into the product. While this is not always achievable, synthetic routes can be designed to maximize atom economy. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions, which inherently produce byproducts. primescholars.com
The development of sustainable synthetic routes for this compound and its derivatives also involves considering the entire lifecycle of the process, from the choice of starting materials to the energy consumption and the nature of any waste generated. jocpr.com The electrochemical synthesis of pentafluorophenyl esters is a step in this direction, as it avoids the use of stoichiometric dehydrating agents, which would otherwise contribute to low atom economy. rsc.org By prioritizing atom economy and other green metrics, chemists can develop more sustainable and environmentally responsible methods for the production of valuable chemical compounds.
Scale-Up Considerations and Industrial Implications for this compound Production
The transition of this compound synthesis from laboratory-scale discovery to industrial-scale manufacturing is a complex undertaking governed by the principles of chemical reaction engineering. This process involves meticulous planning to ensure safety, efficiency, consistency, and economic viability. Key considerations include the choice of reactor technology, management of reaction thermodynamics, implementation of advanced process control, and development of robust purification strategies. The industrial implications are significant, as the availability of this compound is crucial for its applications in fields like peptide synthesis and materials science, where it serves as a valuable activating group. nih.govresearchgate.net
Reactor Selection and Design
The choice between batch and continuous processing represents a fundamental decision in scaling up production. While traditional synthesis, often developed in a lab, relies on batch reactors, industrial manufacturing increasingly favors continuous flow reactors for enhanced safety, efficiency, and product consistency. pharmafeatures.com
Batch Reactors: These are versatile and suitable for multi-product plants, which are common in fine chemical manufacturing. wiley-vch.de However, scaling up batch processes can present challenges in heat management, especially for exothermic reactions, and can lead to batch-to-batch variability. For reactions involving solids or viscous slurries, stirred-tank reactors are common, but ensuring uniform mixing and heat transfer becomes critical at larger volumes.
Continuous Flow Reactors (CSTRs and PFRs): Continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs), including microreactors, offer significant advantages for industrial production. They provide a much higher surface-area-to-volume ratio, which allows for superior heat and mass transfer. wiley-vch.defraunhofer.de This is particularly crucial for controlling the temperature of potentially fast or highly exothermic esterification reactions. The use of automated systems with continuous reactors enables precise control over parameters like temperature, pressure, and residence time, ensuring consistent product quality. For instance, an electrochemical synthesis of pentafluorophenyl esters has been successfully performed on a gram scale, a method well-suited to flow chemistry platforms for further scaling. rsc.orgresearchgate.net
A comparison of these reactor strategies highlights the trade-offs involved in process development.
| Parameter | Batch Reactors | Continuous Flow Reactors (e.g., PFR, CSTR) |
|---|---|---|
| Scalability | Can be challenging; issues with heat transfer and mixing heterogeneity. | More straightforward; scaling-out (parallelization) is often preferred over scaling-up. fraunhofer.de |
| Heat Transfer | Lower surface-area-to-volume ratio; potential for thermal runaway. | Excellent surface-area-to-volume ratio; superior temperature control. wiley-vch.de |
| Safety | Higher risk due to large volumes of reactants and potential for runaway reactions. | Inherently safer due to small reactor hold-up and better thermal management. fraunhofer.de |
| Product Consistency | Potential for batch-to-batch variability. | High consistency due to steady-state operation and precise process control. |
| Flexibility | High; a single reactor can be used for multiple products and processes. wiley-vch.de | Typically designed for a specific process; less flexible. |
Process Optimization and Control
Modern industrial chemical production relies heavily on process optimization to maximize yield, minimize waste, and ensure quality. Methodologies like Quality by Design (QbD) are implemented to systematically identify critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the final product. pharmafeatures.com For this compound production, these parameters would likely include reaction temperature, reactant concentration, catalyst loading, and residence time.
Advanced process analytical technology (PAT) plays a crucial role in monitoring and controlling these parameters in real-time. fraunhofer.de Integrated spectroscopic tools (e.g., FT-IR, Raman) and calorimetric analysis can provide continuous feedback on reaction progress and purity, enabling automated adjustments to maintain optimal conditions. fraunhofer.de This data-driven approach is essential for moving towards more efficient and autonomous manufacturing operations. acs.org
Downstream Processing and Purification
A significant challenge in scaling up chemical synthesis is the purification of the final product. Methods that are feasible in the lab, such as gradient column chromatography, are often impractical and economically unviable for large-scale production. beilstein-journals.orgbeilstein-journals.org Industrial processes must rely on more scalable techniques. For the production of related perfluorinated compounds, the following methods are relevant:
Distillation: For liquid products with sufficient thermal stability and boiling point separation from impurities, vacuum distillation is a robust and scalable option. This method has been successfully used to isolate a related compound, diethyl 2-(perfluorophenyl)malonate, on a 150 mmol scale. beilstein-journals.orgbeilstein-journals.org
Crystallization and Recrystallization: If this compound is solid at a certain temperature or can be precipitated from solution, crystallization is an excellent method for achieving high purity on an industrial scale. A patent for perfluorohexyl acetate production includes steps for cooling, filtering, washing, and recrystallization to obtain the final product. google.com
Liquid-Liquid Extraction and Phase Separation: Workup procedures often involve neutralizing the reaction mixture and using extraction to separate the organic product from aqueous waste streams. A Chinese patent describes a process where, after the reaction, the mixture is allowed to settle and layer, separating the organic phase for further processing. google.com
The table below outlines key parameters that must be considered when translating a laboratory synthesis of this compound to an industrial process, based on findings from related manufacturing processes.
| Process Parameter | Key Consideration for Scale-Up | Industrial Implication |
|---|---|---|
| Reaction Temperature | Must be precisely controlled to minimize side reactions and ensure safety. Industrial processes for similar compounds operate between 50°C and 150°C. google.comgoogle.com | Impacts product selectivity, yield, energy consumption, and reactor material choice. |
| Reaction Pressure | Most esterification reactions are carried out at atmospheric pressure for simplicity and cost-effectiveness. google.com | Affects reactor design, cost, and safety protocols. |
| Catalyst Selection & Loading | Choice of catalyst impacts reaction rate and selectivity. Catalyst recovery and reuse are critical for cost reduction. | Directly influences process economics and waste generation. |
| Solvent Choice | Solvent must be effective, easy to recover, and have a low environmental impact. DMF and acetonitrile (B52724) are common but require careful handling and recycling. rsc.orgbeilstein-journals.org | Affects raw material costs, process safety, and waste treatment expenses. pharmafeatures.com |
| Purification Method | Must be scalable (e.g., distillation, crystallization) and avoid chromatography. beilstein-journals.orgbeilstein-journals.org | Major impact on capital investment, operational cost, and final product purity. |
| Process Atmosphere | Use of an inert atmosphere (e.g., nitrogen, argon) is often required to prevent side reactions with sensitive reagents. google.com | Adds to operational complexity and cost but ensures product quality and process safety. |
Mechanistic Investigations of Perfluorophenyl Acetate Reactivity
Reaction Pathways and Transition State Analysis
The unique electronic properties of the perfluorophenyl group are central to understanding the reaction mechanisms and kinetics of perfluorophenyl acetate (B1210297).
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. The reaction typically proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org This process results in the formation of a tetrahedral intermediate. libretexts.orgpdx.edu
The general mechanism is as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π bond and forming a tetrahedral intermediate with a negatively charged oxygen atom. masterorganicchemistry.compdx.edu
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.compdx.edu
In the case of perfluorophenyl acetate, the leaving group is the pentafluorophenoxide anion. The perfluorophenyl group significantly enhances the rate and efficiency of this substitution reaction. Pentafluorophenyl (PFP) esters are recognized as leading forms of 'active esters' designed for these transformations. rsc.org The high reactivity is attributed to the fact that the pentafluorophenoxide is an excellent leaving group, stabilized by the strong electron-withdrawing nature of the five fluorine atoms. rsc.org This stabilization makes the departure of the leaving group more favorable compared to, for example, an alkoxide from a standard alkyl ester. pdx.edu
The mechanism is distinct from Sₙ2 reactions, which involve a single transition state, and Sₙ1 reactions, which proceed through a carbocation intermediate. Nucleophilic acyl substitution is characterized by the initial formation of an anionic tetrahedral intermediate before the leaving group departs. pdx.edu
The kinetics of nucleophilic acyl substitution are heavily influenced by the electronic properties of the leaving group. The perfluorophenyl moiety is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two primary effects on reaction kinetics:
Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the perfluorophenyl group withdraws electron density from the acyl group, making the carbonyl carbon significantly more electrophilic. This increased positive character on the carbon atom makes it a more attractive target for nucleophiles, accelerating the initial addition step of the mechanism.
Kinetic studies have demonstrated the enhanced reactivity of substrates containing a perfluorophenyl group. For instance, the reaction of polymers functionalized with pentafluorophenyl groups with thiols proceeds much faster in the presence of a base, with near-complete conversion in just over an hour, highlighting the group's high reactivity toward nucleophiles. researchgate.net
| Mechanistic Factor | Influence of Perfluorophenyl Group | Kinetic Consequence | Source |
|---|---|---|---|
| Electrophilicity of Carbonyl Carbon | Strongly increased by electron-withdrawing fluorine atoms. | Accelerates the initial nucleophilic attack. | |
| Stability of Tetrahedral Intermediate | Stabilized by the electron-deficient pentafluorophenyl moiety. | Lowers the energy barrier for the addition step. | |
| Leaving Group Ability (Nucleofugacity) | Pentafluorophenoxide is a highly stable anion and an excellent leaving group. | Accelerates the collapse of the tetrahedral intermediate and product formation. | rsc.orgnih.gov |
Catalytic Activation and Modulation of this compound Reactivity
The inherent reactivity of this compound can be further enhanced and controlled through the use of catalysts, enabling a broader range of synthetic applications under mild conditions.
Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone pairs, typically on heteroatoms like oxygen. oaepublish.com In reactions involving this compound, a Lewis acid can coordinate to the carbonyl oxygen. This coordination further increases the electron deficiency and electrophilicity of the carbonyl carbon, making it even more susceptible to attack by weak nucleophiles. oaepublish.comresearchgate.net
While many reactions with this compound proceed efficiently without a catalyst, Lewis acids can be employed to accelerate reactions or to enable transformations that would otherwise be sluggish. For example, tris(pentafluorophenyl)borane, a potent Lewis acid, has been shown to catalyze reactions such as the glycosylation of fluoroglycoside donors, demonstrating the power of Lewis acid catalysis in activating fluorinated compounds. acs.org Similar principles apply to the activation of this compound in coupling reactions. For instance, silylium (B1239981) ions, generated by the action of a Brønsted acid on a silyl (B83357) precursor, can act as the ultimate Lewis acidic catalytic species to promote coupling reactions of benzylic acetates. d-nb.info
| Catalyst Type | Substrate Type | Reaction Type | Role of Lewis Acid | Source |
|---|---|---|---|---|
| Scandium(III) triflate (Sc(OTf)₃) | Carbonyl Compounds | Aldol Condensation | Activation of carbonyl group in aqueous media. | researchgate.net |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Fluoroglycoside donors | N-Glycosylation | Activation of glycosyl donor for coupling with N-heterocycles. | acs.org |
| Silylium ion (generated in situ) | Benzylic Acetates | Alkynylation/Etherification | Catalytic activation of the acetate for substitution. | d-nb.info |
| Phosphorus-based Lewis Acids | Various | Frustrated Lewis Pair (FLP) Reactivity | Activation of small molecules. | researchgate.net |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. nih.govnih.gov this compound and related esters are valuable reagents in this field, particularly in reactions that proceed through acylammonium intermediates.
In a common organocatalytic strategy, a nucleophilic catalyst (e.g., a chiral amine or phosphine) reacts with the perfluorophenyl ester. The excellent leaving group ability of the pentafluorophenoxide facilitates the rapid formation of a highly reactive chiral acylammonium species. mdpi.com This intermediate then acts as a powerful acylating agent or can participate in subsequent cycloaddition or cascade reactions. For example, the reaction of benzotetramisole with a pentafluorophenyl ester generates a chiral α,β-unsaturated acylammonium intermediate, which is a key step in enantioselective [4+2] cycloadditions. mdpi.com The use of perfluorophenyl esters is advantageous because they provide high reactivity, often allowing reactions to proceed quickly at room temperature. oaepublish.com
This strategy has been applied in the synthesis of complex molecules, where the organocatalyst controls the stereochemistry of the reaction. nih.gov The development of organocatalytic cascade reactions, where multiple bonds are formed in a single operation, often relies on the predictable and high reactivity of active esters like this compound. nih.gov
Photochemical and Thermal Decomposition Pathways of this compound
The stability of this compound under thermal and photochemical stress is a critical consideration for its storage and application. Per- and polyfluoroalkyl substances (PFAS) are known for their general resistance to degradation, but they can decompose under specific energy inputs. elsevierpure.com
Photochemical Decomposition: Photochemical reactions are initiated by the absorption of light, which can lead to the excitation of molecules and subsequent bond cleavage or rearrangement. science.gov While specific studies on the photolysis of this compound are not abundant, the photochemical behavior of related aromatic and fluorinated compounds suggests potential pathways. Porphyrins, for instance, have been used as photocatalysts to initiate reactions, including both oxidative and reductive quenching pathways. beilstein-journals.org Irradiation of this compound could potentially lead to homolytic cleavage of the ester bond (O-CO) or the aryl-oxygen bond (C-O), generating radical species. The presence of the aromatic ring suggests that π-π* transitions could be involved.
Thermal Decomposition: Thermal treatment is a common method for the degradation of persistent fluorinated compounds. elsevierpure.com The decomposition pathways for perfluoroalkyl carboxylic acids (PFCAs) have been investigated and often involve decarboxylation or C-C bond scission in the perfluorinated backbone. nih.gov For this compound, heating could induce several decomposition pathways:
Decarboxylation: Loss of CO₂ to form fluorinated aromatic compounds.
Ester Pyrolysis: A concerted elimination reaction (known as an Ei reaction) to produce acetic acid and a highly reactive benzyne-type intermediate (dehydrofluorobenzene), although this is less common for aryl esters compared to alkyl esters with β-hydrogens.
Radical Cleavage: Homolytic cleavage of the C-O or O-CO bonds at high temperatures, leading to a cascade of radical reactions and fragmentation. Studies on the thermal decomposition of other overcrowded alkenes and fluorinated compounds show complex isomerization and degradation product formation. researchgate.net
The specific products and mechanisms would depend heavily on the conditions, such as temperature, pressure, and the presence of other reactive species. nih.govresearchgate.net
Conformational Studies and Molecular Dynamics in Reactive Environments
The reactivity of this compound is intricately linked to its three-dimensional structure and dynamic behavior in solution. Conformational studies and molecular dynamics simulations provide crucial insights into the spatial arrangement of the molecule and how this is influenced by the surrounding chemical environment, ultimately affecting its interaction with reactants.
While specific molecular dynamics studies on this compound in various reactive environments are not extensively documented in publicly available literature, the conformational preferences can be inferred from studies on related fluorinated esters and the fundamental principles of stereoelectronics. The key conformational flexibility in this compound lies in the rotation around the ester C-O bond and the C-C bond connecting the phenyl ring to the ester group.
Computational studies, such as those employing Density Functional Theory (DFT), on analogous phenyl and fluorinated phenyl esters reveal the energetic landscape of these rotations. For many phenyl esters, nonplanar conformations, where the phenyl ring is twisted relative to the plane of the ester group, are often energetically favored. iucr.org The presence of the highly electronegative fluorine atoms in the perfluorophenyl ring is expected to significantly influence these conformational preferences through steric and electronic effects.
Spectroscopic and computational studies on pentafluorophenyl trifluoroacetate (B77799), a closely related compound, have indicated a preference for a syn conformation regarding the C=O double bond and the C-O single bond. cas.czsci-hub.ru This syn conformation is a common feature for many esters and is often the most stable arrangement. cas.czsci-hub.ru It is reasonable to extrapolate that this compound would also predominantly adopt a similar syn planar or near-planar ester conformation.
The dihedral angle between the plane of the perfluorophenyl ring and the acetate group is a critical parameter. The rotation around the C(aryl)-O(ester) bond is subject to a rotational barrier. Studies on related aromatic systems suggest that this barrier is influenced by the substitution pattern on the phenyl ring. sci-hub.ru For the perfluorophenyl group, steric repulsion between the ortho-fluorine atoms and the acetate moiety, as well as electronic interactions between the fluorine atoms and the ester group, will dictate the preferred rotational angle. DFT calculations on similar fluorinated aromatic compounds have shown that the perfluorophenyl group can be twisted out of the plane of the attached functional group due to fluorine-fluorine repulsion. beilstein-journals.org
Molecular dynamics simulations of fluorinated compounds in different solvents have demonstrated that the solvent environment plays a significant role in conformational equilibrium. beilstein-journals.orgbeilstein-journals.org In polar, reactive environments, solvent molecules can stabilize specific conformers through dipole-dipole interactions or hydrogen bonding. For instance, in a protic solvent, there could be specific interactions with the fluorine atoms and the carbonyl oxygen of the acetate group, potentially altering the rotational energy landscape compared to a nonpolar solvent.
The dynamic nature of these conformations is crucial for reactivity. A molecule is not static but constantly undergoing conformational changes. The accessibility of reactive conformations, where the ester group is sterically unhindered and electronically primed for nucleophilic attack, is a key determinant of the reaction rate. Molecular dynamics simulations, if performed, would allow for the exploration of the conformational space of this compound over time in a simulated reactive environment, providing data on the population of different conformers and the timescale of their interconversion.
Table 1: Key Conformational Features of this compound (Inferred from Related Studies)
| Feature | Description | Expected Influence on Reactivity |
| Ester Conformation | Predominantly syn conformation around the O=C-O-C bonds. | The syn conformation is generally considered the reactive conformation for ester hydrolysis. |
| Aryl-Ester Dihedral Angle | The perfluorophenyl ring is likely twisted with respect to the plane of the acetate group. | The degree of twist affects the steric hindrance at the carbonyl carbon and the electronic communication between the ring and the ester group. |
| Solvent Effects | Polar solvents are expected to influence the population of different rotational conformers. | Stabilization of more polar transition states during reaction. Specific solvent-solute interactions can favor reactive conformers. |
Advanced Applications in Polymer Science and Materials Engineering
Perfluorophenyl Acetate (B1210297) as a Monomer in Polymer Synthesis
The activated nature of the perfluorophenyl ester group makes it a valuable monomer component in various polymerization techniques. This reactivity facilitates the creation of well-defined polymers that can be further modified to introduce a wide range of functionalities.
The ability to control the polymerization process is crucial for designing polymers with specific characteristics such as molecular weight, dispersity, and architecture. Perfluorophenyl acetate and its methacrylate (B99206) analogue, pentafluorophenyl methacrylate (PFPMA), are particularly amenable to controlled radical polymerization methods.
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. nih.govacs.orgresearchgate.net In this process, a chain transfer agent (CTA) is employed to mediate the polymerization, allowing for the growth of polymer chains in a living manner. acs.org
Pentafluorophenyl methacrylate (PFPMA) has been successfully polymerized via RAFT, yielding well-defined polymers that serve as precursors for functional materials. nih.govresearchgate.net Studies have shown that chain transfer agents like 4-cyanopentanoic acid dithiobenzoate are effective in controlling the RAFT polymerization of PFPMA. researchgate.netacs.org The resulting poly(pentafluorophenyl methacrylate) (PPFPMA) possesses reactive side chains that can be easily modified post-polymerization. nih.gov For instance, fluorinated CTAs have been utilized to create fluorine-end-labeled PPFPMA, which can serve as a platform for generating polymer nanomedicines. nih.govacs.org The introduction of fluorine labels does not significantly alter the polymerization characteristics of the CTA. acs.org
The general conditions for RAFT polymerization of PFPMA often involve using a monomer concentration of around 2 M in a solvent like dioxane, with a CTA to initiator ratio of 8-10, and reaction temperatures between 65-75 °C. acs.org
Table 1: Key Parameters in RAFT Polymerization of PFPMA
| Parameter | Typical Value/Condition | Source |
| Monomer | Pentafluorophenyl methacrylate (PFPMA) | nih.govresearchgate.net |
| Chain Transfer Agent (CTA) | 4-cyanopentanoic acid dithiobenzoate | researchgate.netacs.org |
| Initiator | 2,2'-azoisobutyronitrile (AIBN) | umass.edu |
| Solvent | Dioxane | acs.org |
| Monomer Concentration | ~2 M | acs.org |
| [CTA]₀:[Initiator]₀ Ratio | 8–10 | acs.org |
| Temperature | 65–75 °C | acs.org |
| Resulting Polymer | Poly(pentafluorophenyl methacrylate) (PPFPMA) | nih.gov |
| Polydispersity Index (PDI) | < 1.2 | researchgate.net |
This table summarizes typical experimental parameters for the controlled polymerization of pentafluorophenyl methacrylate (PFPMA) via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, leading to well-defined polymers with low polydispersity.
Ring-opening polymerization (ROP) is another important strategy for synthesizing polymers, particularly biodegradable polyesters and polycarbonates. google.comfrontiersin.org This method involves the opening of cyclic monomers to form linear polymer chains. researchgate.net Cyclic carbonyl compounds containing a pendant perfluorophenyl ester group can be synthesized and subsequently polymerized through ROP. google.com This approach allows for the creation of polymers with a backbone composed of groups like carbonates, ureas, or carbamates, and side chains featuring the reactive perfluorophenyl ester. google.com
The ROP of these cyclic monomers can be initiated to produce biodegradable polymers. google.com The perfluorophenyl ester group can be selectively modified with nucleophiles either before or after the polymerization, offering a versatile route to functionalized polymers. google.com
The use of this compound chemistry enables the construction of complex and functional polymer architectures, moving beyond simple linear chains.
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. diva-portal.org The "grafting onto" method, where pre-synthesized side chains are attached to a backbone, can be facilitated by the reactivity of perfluorophenyl esters. mdpi.comnih.gov For example, a cyclic polymer backbone containing perfluorophenyl ester groups can be reacted with amine-functionalized polymer chains to create a graft copolymer. mdpi.com
Block copolymers are comprised of two or more different polymer blocks linked together. dtic.milnih.gov RAFT polymerization is a common method for synthesizing block copolymers containing a PPFPMA block. umass.edu For instance, a poly(pentafluorophenyl methacrylate)-block-poly(ethylene oxide) (PPFPMA-b-PEO) copolymer with a photocleavable junction has been synthesized. umass.edu This was achieved by first synthesizing a PPFPMA macro-chain transfer agent, which was then used to polymerize the second monomer. umass.edu
Single-chain polymer nanoparticles (SCNPs) are nanoscale objects formed by the intramolecular crosslinking of a single polymer chain. acs.orgrsc.orgutwente.nl They are of interest in biomedical applications due to their small size (5-20 nm) and modular functionality. acs.orgrsc.org
A common strategy for preparing SCNPs involves the synthesis of a precursor copolymer containing pendant perfluorophenyl ester groups. utwente.nl These reactive esters can then be used for intramolecular crosslinking, leading to the collapse of the polymer chain into a nanoparticle. rsc.orgutwente.nl For example, a thiol-functionalized copolymer can be crosslinked through thiol-Michael addition with a di-acrylate crosslinker, facilitated by the presence of perfluorophenyl groups. utwente.nl
The remaining perfluorophenyl esters on the surface of the SCNP provide a versatile platform for post-formation functionalization. acs.orgrsc.org A variety of amines can be used to displace the pentafluorophenyl groups, allowing for the introduction of fluorescent labels, "click" functionality, amino acids, and even peptides. rsc.org This modular approach allows for the fine-tuning of the SCNP's physicochemical properties for specific applications. acs.orgrsc.org
Synthesis of Functional Polymers with Tailored Architectures
Post-Polymerization Modification Strategies Using this compound Functionality
Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that are otherwise difficult to obtain through direct polymerization of functional monomers. science.gov Polymers containing PFPA moieties, such as poly(pentafluorophenyl acrylate) (PPFPA), serve as excellent precursors for PPM due to the high reactivity of the PFP ester towards nucleophiles. researchgate.netwikipedia.org This reactivity, combined with good hydrolytic stability and solubility in a range of organic solvents, makes PPFPA a superior alternative to other activated ester polymers like those based on N-hydroxysuccinimide (NHS). researchgate.netwikipedia.org
The reaction of the PFP ester with primary and secondary amines is a cornerstone of PPM strategies for PFPA-functionalized polymers. This aminolysis reaction is highly efficient, often proceeding to near-quantitative conversion under mild conditions, allowing for the covalent attachment of a wide array of amine-containing molecules. rsc.orgutwente.nl This includes small molecules, peptides, proteins, and other polymers, enabling the synthesis of well-defined and multifunctional materials. acs.orgnih.gov
The conjugation of antibodies to PPFPA brushes has been demonstrated for applications in protein purification, where the modified surface can efficiently capture target proteins. acs.org Furthermore, the bioconjugation of proteins to PFPA-based polymers can be controlled to produce materials with specific biological activities. For instance, the modification of polymer end-groups allows for site-selective bioconjugation, preventing random attachment that could compromise protein function. acs.org
| Amine | Polymer Backbone | Reaction Conditions | Conversion/Efficiency | Reference |
| 1-Aminoglycerol | Poly(pentafluorophenyl acrylate)-based SCNPs | THF/DMSO, 45 °C, 24 h | Full conversion observed by ¹⁹F NMR | utwente.nl |
| L-Alanine | Poly(pentafluorophenyl acrylate)-based SCNPs | THF/PBS, 45 °C | Full conversion observed by ¹⁹F NMR | utwente.nl |
| Various primary amines | Poly(pentafluorophenyl methacrylate) brushes | Not specified | Near-quantitative conversion for most amines | rsc.org |
| 1-Amino-2-propanol | Poly(pentafluorophenyl acrylate) | Anhydrous DMF, Room Temp, 24 h | 75% modification of PFP groups | acs.org |
| 1-(3-Aminopropyl)imidazole | Poly(pentafluorophenyl acrylate)-ran-poly(N-(2-hydroxypropyl acrylamide)) | Anhydrous DMF, Room Temp, 24 h | Not specified | acs.org |
This table showcases the versatility of amine conjugation with PFPA-functionalized polymers under various reaction conditions, leading to high degrees of functionalization.
'Click' chemistry, a set of biocompatible, highly efficient, and specific reactions, has been synergistically combined with PFPA chemistry to create complex and orthogonally functionalized materials. science.govacs.org The PFP ester group's reactivity allows for an initial modification, which can then be followed by a 'click' reaction on a separately introduced functional group. This orthogonal approach enables the precise spatial and chemical patterning of surfaces and nanoparticles. nih.govnih.gov
For example, a surface can be functionalized with a polymer containing both PFPA and another 'clickable' moiety, such as an alkyne. The PFPA groups can be selectively reacted with an amine, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a different molecule to the alkyne groups. acs.orgresearchgate.net This allows for the creation of multifunctional surfaces with distinct regions of different chemical and physical properties. nih.gov
| 'Click' Reaction Type | Polymer/Surface | Functional Groups Involved | Application/Outcome | Reference |
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne-functionalized polymeric surfaces | Alkyne on surface, Azido-carbohydrate | Carbohydrate-presenting surfaces for protein recognition studies | nih.gov |
| Strain-promoted azide-alkyne cycloaddition (SPAAC) | Azide-modified gold nanoparticles | Azide on AuNPs, Dibenzocyclooctyne (DBCO)-amine | Functionalization of nanoparticles with 60% yield | beilstein-journals.org |
| Thiol-ene reaction | Polymer brushes | Alkene on surface, Thiol-containing molecule | Orthogonal functionalization of polymer chain ends | nih.gov |
| Perfluorophenylazide (PFPA) photocoupling | Polystyrene surface | Perfluorophenylazide, C-H bonds of polystyrene | Covalent immobilization of carbohydrates | nih.gov |
This table provides examples of how 'click' chemistry has been utilized in conjunction with PFPA-based systems for orthogonal functionalization, highlighting the diversity of reactions and applications.
Development of Advanced Materials with this compound Derivatives
The facile functionalization of PFPA-based polymers has paved the way for the development of a wide range of advanced materials with tailored properties and functionalities. These materials find applications in diverse fields, from smart coatings and sensors to sophisticated biomedical devices.
Smart polymers are materials that exhibit a significant change in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.govresearchgate.netrsc.org The post-polymerization modification of PFPA-containing polymers provides a straightforward route to introduce stimuli-responsive moieties.
For instance, pH-responsive polymers can be synthesized by conjugating amines with ionizable groups, such as carboxylic acids or tertiary amines, to a PPFPA backbone. rsc.orgresearchgate.netmdpi.com These polymers can undergo conformational changes or self-assembly in response to pH changes, making them suitable for applications like drug delivery systems that release their payload in the acidic environment of a tumor. mdpi.com Similarly, thermo-responsive polymers can be created by attaching temperature-sensitive polymers like poly(N-isopropylacrylamide) (PNIPAM) or oligo(ethylene glycol) chains. beilstein-journals.orgfrontiersin.orgrsc.org These materials can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), leading to a reversible phase transition upon temperature change. beilstein-journals.orgnih.gov
| Stimulus | Responsive Moiety | Polymer System | Observed Response | Potential Application | Reference |
| pH | Imidazolyl groups | Micelles from modified PPFPA | Disintegration upon pH switch from 7.4 to 5.0 | pH-responsive drug delivery | acs.org |
| Temperature (LCST) | Poly(N-isopropylacrylamide) (PNIPAM) | Graft copolymers | Sol-gel transition near physiological temperature | Injectable drug delivery, tissue engineering | frontiersin.org |
| Light | Azobenzene derivatives | Copolymers | Reversible trans-cis isomerization | Photo-controlled actuators, information storage | researchgate.netresearchgate.net |
| pH | Tertiary amine groups | Block copolymer micelles | Micelle dissociation at lower pH | Targeted drug delivery | mdpi.com |
This table illustrates the development of various stimuli-responsive polymers derived from PFPA, detailing the stimulus, the responsive chemical group, the resulting behavior, and potential applications.
The ability to tailor surface properties is crucial for a wide range of applications, from biocompatible implants to antifouling coatings. PFPA-based polymers are excellent candidates for surface modification due to their ability to be grafted onto surfaces and subsequently functionalized. acs.orgnih.gov For example, polymer brushes of PPFPA can be grown from a surface and then modified with various molecules to control properties like wettability, adhesion, and protein resistance. rsc.orgacs.org
Fluorinated polymers, in general, are known for their low surface energy, leading to hydrophobic and oleophobic properties. utoronto.ca By copolymerizing PFPA with other monomers or by modifying PPFPA surfaces, coatings with a wide range of surface energies and functionalities can be created. For instance, the introduction of catechol groups into a fluorinated polymer backbone has been shown to improve thermal stability and adhesion, leading to the creation of superamphiphobic coatings. acs.org
| Surface Modification Strategy | Substrate | Functionalization | Resulting Surface Property | Application | Reference |
| Grafting of PPFPA brushes followed by amine conjugation | Silica (B1680970) particles | Antibody immobilization | Improved target protein purification with reduced nonspecific binding | Protein separation | acs.org |
| Immobilization of PFPA-functionalized polymer | Silicon wafer | Covalent attachment of nanoparticles | High-density nanoparticle films | Nanomaterial fabrication | nih.gov |
| Copolymerization of a catechol-bearing monomer with a fluorinated acrylate (B77674) | Fabric and halloysite (B83129) nanotubes | Catechol and perfluorooctyl groups | Superamphiphobicity and improved thermal stability | Self-cleaning and robust coatings | acs.org |
| Photochemical immobilization of PFPA-NHS | Poly(ε-caprolactone) (PCL) fiber mat | N-hydroxysuccinimide (NHS) ester groups | Amine-reactive surface for protein conjugation | Tissue engineering scaffolds | ucl.ac.uk |
This table highlights different approaches for creating advanced coatings and modifying surfaces using PFPA-based polymers, showcasing the resulting properties and their applications.
The biocompatibility and tunable properties of PFPA-derived polymers make them highly attractive for biomedical applications, particularly in the design of sophisticated drug delivery systems. asianjpr.comnih.govnih.gov The ability to conjugate drugs, targeting ligands, and imaging agents to a single polymer backbone allows for the creation of multifunctional nanocarriers. mdpi.com
Polymersomes and micelles formed from amphiphilic block copolymers containing a PPFPA-derived block can encapsulate hydrophilic or hydrophobic drugs. acs.org The release of these drugs can be triggered by internal or external stimuli, such as the low pH of tumor microenvironments or endosomes. researchgate.netmdpi.com For example, pH-responsive micelles have been developed that disintegrate and release their doxorubicin (B1662922) payload in acidic conditions, leading to enhanced cytotoxicity towards cancer cells. acs.org Furthermore, the biocompatibility of these polymer systems is a critical factor, and studies have shown that certain PFPA-derived polymers exhibit low cytotoxicity. nih.gov
| Drug Delivery System | Polymer Composition | Encapsulated Drug/Cargo | Release Trigger | Key Finding | Reference |
| pH-Responsive Micelles | Poly(pentafluorophenyl acrylate)-ran-poly(N-(2-hydroxypropyl acrylamide)) modified with 1-(3-aminopropyl)imidazole | Doxorubicin (DOX) | Low pH (5.0) | Faster and greater in vitro DOX release in acidic environment | acs.org |
| Polymersomes | Amphiphilic block copolymers from PPFPA precursor | Hydrophilic cargo (e.g., siRNA) | Not specified (focus on formulation) | High encapsulation efficiency and low cytotoxicity | nih.gov |
| Polymeric Prodrug | Polyphosphoester grafted with RGD-PEG-N₃ and Camptothecin-N₃ | Camptothecin (CPT) | Not specified (focus on synthesis) | CPT loading capacity up to 15 wt% | mdpi.com |
| Nanoparticles | Amphiphilic random polypeptides and glycopolymers | Not specified | Not specified | Potential for targeted drug delivery due to cell surface glycoprotein (B1211001) affinity | mdpi.com |
This table summarizes the use of PFPA-based polymers in creating various drug delivery systems, detailing the type of system, the polymer used, the cargo, the release mechanism, and significant research findings.
Biomedical Polymers for Drug Delivery Systems
Polymersomes for Encapsulation and Release
There is no available research demonstrating the use of this compound in the synthesis or functionalization of polymersomes for encapsulation and release. The scientific literature focuses on monomers like PFPMA to create polymers that self-assemble into vesicles, which can then be functionalized for targeted drug delivery.
Hydrogel Adhesives for Tissue Engineering
Role in Medicinal Chemistry and Pharmaceutical Development
Perfluorophenyl Acetate (B1210297) as a Key Intermediate in Drug Synthesis
The strong electron-withdrawing nature of the pentafluorophenyl group makes perfluorophenyl acetate an excellent acetylating agent and a precursor to other valuable intermediates. mdpi.com Its utility spans the creation of drug candidates with enhanced biological properties and the synthesis of complex molecular scaffolds.
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. mdpi.commdpi.com this compound serves as a key intermediate in the synthesis of these fluorinated drug candidates. Pentafluorophenyl (Pfp) esters, derived from reagents like this compound, are highly reactive towards nucleophiles such as amines, enabling the efficient formation of amide bonds under mild conditions. nih.gov This reactivity is crucial for constructing complex molecules that feature fluorinated moieties.
For example, the synthesis of many modern pharmaceuticals, including antivirals and antidepressants, involves the strategic placement of fluorine atoms or trifluoromethyl groups to enhance their therapeutic profiles. mdpi.comaminoa.co.uk The difluorobenzyl group in the HIV-1 capsid inhibitor Lenacapavir, for instance, is critical for its interaction with its target. aminoa.co.uk The synthesis of such complex fluorinated structures often relies on robust and selective chemical reactions where intermediates like perfluorophenyl esters can play a pivotal role.
Table 1: Examples of FDA-Approved Fluorinated Drugs and the Rationale for Fluorination
| Drug | Therapeutic Area | Role of Fluorine | Citation |
|---|---|---|---|
| Lenacapavir | Antiviral (HIV-1) | The difluorobenzyl group enhances hydrophobic and electrostatic interactions with the target capsid protein. | aminoa.co.uk |
| Oteseconazole | Antifungal | The fluorine atoms contribute to the molecule's specific interactions and overall pharmacological profile. | aminoa.co.uk |
| Lemborexant | Insomnia | Fluorine substitution was critical for achieving high binding affinity and a good solubility profile during drug discovery. | aminoa.co.uk |
| Ubrogepant | Migraine | The N-trifluoroethylpiperidinone ring is a key structural feature of this CGRP receptor antagonist. | aminoa.co.uk |
| Tezacaftor | Cystic Fibrosis | The 6-fluoroindole (B127801) nucleus is a core component of the molecule, which improves the function of the CFTR protein. | aminoa.co.uk |
This compound is also instrumental in the synthesis of quaternary amines and a wide array of bioactive heterocyclic compounds, which are foundational structures in many pharmaceuticals. The synthesis of N-heterocycles often involves cascade reactions, cyclizations, and condensations where efficient bond formation is key. bmglabtech.comnih.gov
Perfluorophenyl esters can be used as activating agents in these synthetic pathways. For instance, in the synthesis of 1,2,4-oxadiazol-5-ones from amidoximes, a double acylation strategy using reagents like pentafluorobenzoyl chloride highlights the utility of perfluorinated leaving groups. bmglabtech.com Similarly, the formation of pyrrole (B145914) or piperazine (B1678402) rings can proceed through multi-component reactions or cyclizations where amide bond formation is a critical step. nih.govrsc.org The reliable and high-yield reactivity of this compound makes it a suitable reagent for such transformations, enabling the construction of these important bioactive frameworks.
Bioconjugation Techniques in Medicinal Chemistry
Bioconjugation, the process of linking molecules to proteins, peptides, or nucleic acids, is a cornerstone of modern medicinal chemistry. Perfluorophenyl esters have become powerful tools in this field due to their unique balance of stability and reactivity. nih.gov
Pentafluorophenyl (Pfp) esters are widely used for the modification of proteins and peptides. nih.govacs.org They are known to be highly active with amino groups, yet are somewhat stable in aqueous solutions, which is a significant advantage for reactions involving biological molecules. rsc.org This allows for the chemoselective "tagging" of peptides and proteins. nih.gov
The use of pre-formed Pfp esters of amino acids in solid-phase peptide synthesis allows for rapid coupling reactions and minimizes contact between the growing peptide chain and the activating reagent, thereby reducing side reactions. nih.gov This method has been successfully employed to synthesize complex peptides. nih.gov Furthermore, polymers functionalized with pentafluorophenyl esters can be readily modified with a variety of amine-containing molecules, including amino acids and peptides, to create advanced, water-soluble, protein-mimicking nanoparticles. acs.org
The principles of bioconjugation are central to the development of targeted drug delivery systems, which aim to deliver therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects. ucl.ac.ukmdpi.com this compound chemistry facilitates the creation of these sophisticated systems. rsc.org
By using Pfp ester activation, drugs can be conjugated to carrier molecules like polymers or antibodies. acs.orgresearchgate.net For example, single-chain polymer nanoparticles (SCNPs) containing activated pentafluorophenyl ester moieties can be functionalized with various molecules to control their physicochemical properties and enable targeted delivery. acs.org Similarly, perfluorocarbon nanoparticles have been explored for encapsulating drugs like dexamethasone (B1670325) acetate, demonstrating sustained drug release and effective inhibition of target cells. researchgate.net These polymer-drug conjugates and nanoparticle systems can improve drug solubility, prolong circulation time, and achieve targeted accumulation at the site of action, representing a significant advance over conventional drug administration. ucl.ac.uknih.govbeilstein-journals.org
Enzymatic Reactions and Biological Interactions Involving this compound Analogues
The interaction of ester-containing compounds with enzymes is a fundamental process in biology and a powerful tool in biocatalysis. Esterases, a class of hydrolase enzymes, catalyze the cleavage of ester bonds. bmglabtech.com Analogues of this compound are valuable as substrates in both biocatalytic synthesis and in assays for studying enzyme activity.
Research has shown that lipases can be used for enzymatic transesterification with "perchlorophenyl acetate" for the kinetic resolution of racemic molecules, demonstrating the utility of halogenated phenyl acetates in biocatalysis. mdpi.com In the context of enzyme-catalyzed macrocyclization, glutathione (B108866) S-transferase (GST) can catalyze a selective reaction between a peptide tag and a C-terminal perfluoroaryl-modified cysteine, showcasing how enzymes can direct reactions involving perfluorinated moieties with high efficiency. rsc.org
Furthermore, the hydrolysis of ester groups is a common mechanism for activating probes to detect enzyme activity. mdpi.com While many studies use substrates like p-nitrophenyl acetate, the principles extend to other analogues. nih.govbmglabtech.com The enzymatic hydrolysis of an acetate group can trigger a detectable signal, such as fluorescence or a change in NMR spectrum, allowing for the real-time detection of esterase activity. mdpi.com The stability and reactivity of perfluorophenyl esters make their analogues interesting candidates for designing specific enzyme substrates and probes. However, the high stability of some perfluorophenyl compounds can also make them resistant to hydrolysis under certain conditions. For instance, diethyl 2-(perfluorophenyl)malonate was found to be surprisingly stable against hydrolysis, instead undergoing decarboxylation under harsh conditions. This highlights the unique chemical nature of these compounds and their potential for distinct biological interactions compared to non-fluorinated analogues.
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Studies on Perfluorophenyl Acetate (B1210297) Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations have been extensively used to investigate various aspects of perfluorophenyl-containing compounds, providing a theoretical framework to understand their chemical properties.
DFT calculations are particularly adept at mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energy barriers. researchgate.net Studies on reactions involving perfluorophenyl groups have provided valuable insights into their mechanistic pathways.
For instance, in the context of aminolysis, a crucial reaction for the modification of polymers, DFT has been employed to compare the reactivity of different activated esters, including pentafluorophenyl acetate (PFP-Ac). chemrxiv.org These studies have explored various mechanistic possibilities, such as non-catalytic concerted, non-catalytic stepwise, self-catalytic concerted, and self-catalytic stepwise mechanisms. chemrxiv.org The calculations help in determining the most favorable reaction pathway by comparing the energy barriers of each mechanism. chemrxiv.orgresearchgate.net For example, in a comparative study of activated esters, the non-catalytic concerted pathway for the aminolysis of N-hydroxysuccinimide acetate (NHS-Ac) was found to have a significantly lower energy barrier than the non-catalytic stepwise mechanism. chemrxiv.org Such computational analyses provide a detailed understanding of the factors governing the reactivity of activated esters like perfluorophenyl acetate. chemrxiv.org
Furthermore, DFT has been used to clarify the catalytic mechanism and diastereoselectivity in reactions such as the cyclopropanation of aryldiazodiacetate and styrene (B11656) derivatives catalyzed by tris(pentafluorophenyl)borane. researchgate.netacs.org By comparing the energy barriers of different proposed pathways, the most plausible reaction mechanism can be identified. researchgate.netacs.org These studies highlight the importance of the perfluorophenyl groups in influencing the reaction's outcome through steric and electronic effects. researchgate.netacs.org
Table 1: Representative DFT-Calculated Energy Barriers for Reactions Involving Activated Esters and Perfluorophenyl Compounds
| Reaction System | Proposed Mechanism | Calculated Activation Energy (kcal·mol⁻¹) | Reference |
| Aminolysis of N-hydroxysuccinimide acetate (NHS-Ac) | Non-catalytic concerted | 23.9 | chemrxiv.org |
| Aminolysis of N-hydroxysuccinimide acetate (NHS-Ac) | Non-catalytic stepwise | 34.3 | chemrxiv.org |
| B(C₆F₅)₃-catalyzed cyclopropanation | O-bound boron activation (N₂ removal) | 22.1 | acs.org |
| B(C₆F₅)₃-catalyzed cyclopropanation | C-bound boron activation (styrene attack) | 33.6 | acs.org |
This table presents illustrative data from DFT studies on related systems to highlight the application of these methods in determining reaction energetics. Specific values for this compound would require dedicated calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.nettandfonline.com
For perfluorophenyl compounds, MEP analysis highlights the significant electron-withdrawing nature of the pentafluorophenyl group. semanticscholar.org This leads to a region of positive electrostatic potential on the atoms of the perfluorinated ring, making it susceptible to nucleophilic attack. semanticscholar.org Conversely, the oxygen atoms of the acetate group in this compound would exhibit negative electrostatic potential, indicating their nucleophilic character. The MEP surface provides a clear visualization of the charge distribution and is instrumental in predicting intermolecular interactions. semanticscholar.orgsci-hub.ru
The study of non-covalent interactions (NCIs) is crucial for understanding the structure, stability, and function of molecular systems. Computational tools based on the topology of the electron density, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), are used to visualize and characterize these weak interactions. researchgate.netnih.govchemrxiv.org
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a graphical representation of electron localization in a molecule. nih.gov In this compound, these analyses would clearly distinguish the covalent bonds, lone pairs on the oxygen and fluorine atoms, and the delocalized π-system of the aromatic ring. These tools help in understanding the electronic structure and how it influences the molecule's reactivity. researchgate.netnih.gov
Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netchemrxiv.org By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, different types of interactions can be distinguished by their color in the resulting visualization. For this compound, RDG analysis could reveal intramolecular interactions between the perfluorophenyl ring and the acetate group, as well as intermolecular interactions in condensed phases. researchgate.net
Molecular Dynamics Simulations to Understand Reactivity and Conformation
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. nih.govethz.ch This computational technique allows for the exploration of the conformational landscape of molecules and the simulation of their behavior over time. nih.govmdpi.com
For this compound, MD simulations can be employed to:
Study Conformational Preferences: Investigate the rotational freedom around the ester linkage and the preferred orientations of the perfluorophenyl and acetate groups. This is crucial as the conformation of the molecule can significantly impact its reactivity. nih.gov
Simulate Solvation Effects: Understand how the surrounding solvent molecules interact with this compound and influence its structure and reactivity. ethz.ch
Explore Reaction Dynamics: In conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can be used to study the dynamics of chemical reactions involving this compound, providing a more complete picture than static DFT calculations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.netuninsubria.it By identifying key molecular descriptors that correlate with the observed activity, QSAR models can be used to predict the properties of new, unsynthesized compounds. nih.govnih.gov
In the context of this compound and its derivatives, QSAR modeling could be applied to:
Predict Reactivity: Develop models that predict the reaction rates or equilibrium constants for a series of related perfluorophenyl esters based on calculated molecular descriptors.
Guide Catalyst Design: In reactions catalyzed by perfluorophenyl-containing species, QSAR can help in designing more efficient catalysts by identifying the structural features that enhance catalytic activity.
Screen Virtual Libraries: Virtually screen large libraries of compounds to identify those with desired properties, thereby prioritizing synthetic efforts. nih.gov
The development of a robust QSAR model involves several key steps, including data set selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR), and rigorous validation. researchgate.netuninsubria.it
Advanced Analytical Methodologies for Perfluorophenyl Acetate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the analysis of perfluorophenyl acetate (B1210297), providing fundamental information about its structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity evaluation of perfluorophenyl acetate and its derivatives. Multinuclear NMR experiments, including ¹H, ¹⁹F, and ¹³C NMR, offer a comprehensive picture of the molecule's atomic framework. rsc.orgnih.gov
¹H NMR: The proton NMR spectrum of this compound is relatively simple, characterized by a singlet peak corresponding to the methyl (CH₃) protons of the acetate group. The chemical shift of this peak provides confirmation of the acetyl moiety.
¹³C NMR: The ¹³C NMR spectrum provides more detailed structural information. Key signals include the carbonyl carbon of the ester group and the distinct carbons of the pentafluorophenyl ring. researchgate.net The carbon attached to the oxygen atom and the carbons bonded to fluorine exhibit characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms. For instance, in related pentafluorophenyl ester-containing polymers, the carbonyl carbon (C=O) signal appears around 171 ppm, while the aromatic carbons of the C₆F₅ ring are observed in the 136-148 ppm range. rsc.org
¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.gov The pentafluorophenyl group gives rise to a distinct set of signals corresponding to the ortho-, meta-, and para-fluorine atoms. rsc.orgacs.org These signals typically appear as complex multiplets due to fluorine-fluorine (¹⁹F-¹⁹F) coupling. The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent "fingerprint" for identification and for detecting subtle structural changes or impurities. acs.orgcore.ac.uk For example, in pentafluorophenyl acrylate (B77674) (PFPA), a related derivative, three distinct signals are observed at approximately -153 ppm (ortho-F), -158 ppm (para-F), and -162 ppm (meta-F). arkat-usa.org This multi-dimensional spectroscopic signature allows for unambiguous identification without the complexity of overlapping signals often seen in ¹H NMR. acs.org
The following table summarizes typical NMR data for derivatives containing the pentafluorophenyl ester moiety.
| Nucleus | Type of Atom | Chemical Shift (δ) / ppm | Multiplicity / Coupling | Reference |
| ¹⁹F | ortho-Fluorines | ~ -154.0 | Multiplet | rsc.org |
| para-Fluorine | ~ -157.3 | Multiplet (Triplet) | rsc.orgacs.org | |
| meta-Fluorines | ~ -162.4 | Multiplet | rsc.orgacs.org | |
| ¹³C | Carbonyl (C=O) | ~ 171 | Singlet | rsc.org |
| Aromatic (C-F) | 136 - 148 | Multiplet | rsc.org | |
| ¹H | Methyl (CH₃) | ~ 2.3 (estimated) | Singlet | N/A |
Note: Specific chemical shifts can vary depending on the solvent and the exact molecular structure.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and conformational structure of this compound. rsc.org These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific structural motifs. amazonaws.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1750-1800 cm⁻¹. The exact position is influenced by the electron-withdrawing nature of the pentafluorophenyl ring. Other significant absorptions include those for the C-O stretching vibrations of the ester and the characteristic, strong C-F stretching bands of the aromatic ring, which occur in the 1100-1400 cm⁻¹ region. Acetates generally show a strong C-O stretch band; phenyl acetates absorb in the 1190-1140 cm⁻¹ range. spcmc.ac.in
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net It is particularly useful for analyzing the vibrations of the C-C backbone of the aromatic ring. In combination with computational methods like Density Functional Theory (DFT), vibrational spectra can be used to determine the molecule's preferred three-dimensional conformation (e.g., syn or anti with respect to the ester linkage). rsc.orgresearchgate.netnih.gov Studies on similar molecules like pentafluorophenyl trifluoroacetate (B77799) have used FTIR spectroscopy to determine conformational preferences. rsc.orgnih.gov
Key Vibrational Bands for this compound:
C=O Stretch: ~1780 cm⁻¹ (strong)
C-F Stretch: 1100-1400 cm⁻¹ (strong, multiple bands)
C-O Stretch: 1140-1250 cm⁻¹ (strong)
Aromatic Ring Vibrations: ~1520 cm⁻¹ and ~1650 cm⁻¹
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, offering insights into its electronic structure and potential for optical applications.
UV-Vis Spectroscopy: this compound absorbs ultraviolet light due to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group. The pentafluorophenyl group influences the position and intensity of these absorption bands. UV-Vis spectra, often measured in solvents like ethanol (B145695) or hexane, can be used for quantitative analysis and to study electronic properties. cuny.edu For the related compound pentafluorophenyl trifluoroacetate, UV-Vis spectra have been determined and interpreted with the aid of computational calculations to understand the electronic transitions. rsc.orgresearchgate.net
Fluorescence Spectroscopy: While many simple esters are not inherently fluorescent, the introduction of a fluorophore can create derivatives with useful emissive properties. The pentafluorophenyl group itself can be part of a larger chromophore system. For instance, BODIPY dyes functionalized with a perfluorophenyl unit exhibit high fluorescence quantum yields and photostability. researchgate.net The electronic properties of these derivatives can be finely tuned, making them suitable as fluorescent labels and probes. researchgate.netpsl.eu The fluorescence emission can be sensitive to the local environment, such as pH, which allows for sensing applications. researchgate.net
Chromatographic Separations for Complex Mixtures
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts or environmental and biological samples. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of perfluorinated compounds at trace levels. nih.gov
A significant advancement in the analysis of fluorinated compounds is the use of columns with a pentafluorophenyl (PFP) stationary phase. chromatographyonline.comscirp.org These columns provide unique selectivity for halogenated and aromatic compounds through a combination of interactions, including dipole-dipole, π-π, and ion-exchange mechanisms. chromatographyonline.com This often results in superior separation of isomers and complex mixtures compared to traditional C18 reversed-phase columns. chromatographyonline.com
The LC system separates the components of the mixture, which are then ionized (e.g., via electrospray ionization, ESI) and detected by a tandem mass spectrometer. mdpi.com The use of multiple reaction monitoring (MRM) mode enhances specificity and lowers detection limits, making it ideal for analyzing complex samples from forensic, environmental, or biological studies. scirp.orgnih.gov Stable isotope-labeled internal standards are often employed to ensure accurate quantification by correcting for matrix effects. mdpi.com
| Parameter | Typical Conditions | Reference |
| Column | Pentafluorophenyl (PFP) or C18 Reverse Phase | chromatographyonline.comscirp.org |
| Mobile Phase | Water and Methanol/Acetonitrile (B52724) with additives (e.g., ammonium (B1175870) acetate, formic acid) | chromatographyonline.comscirp.org |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | mdpi.com |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. derpharmachemica.com this compound and its more volatile derivatives or degradation products can be effectively analyzed using this method. For non-volatile derivatives, a prior derivatization step may be necessary to increase volatility. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. derpharmachemica.com The column separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) or chemical ionization (CI). nih.gov The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov GC-MS is widely used for purity checks and identifying byproducts in synthesis reactions. nih.govderpharmachemica.com
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the molecular characterization of this compound and its derivatives, providing precise molecular weight determination and valuable structural information through the analysis of fragmentation patterns. The ionization method employed significantly influences the resulting mass spectrum.
Under electron ionization (EI), a hard ionization technique, this compound is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the high energy of EI, extensive fragmentation is common. shimadzu.de The fragmentation of esters is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound (C₈H₃F₅O₂), the primary fragmentation pathways are anticipated to be the loss of the acetyl group and cleavage of the ester bond.
A key fragmentation pathway for esters is the loss of the alkoxy group, which for this compound would be the loss of the pentafluorophenoxy radical (•OC₆F₅), resulting in an acylium ion [CH₃CO]⁺ at m/z 43. This is often a prominent peak in the mass spectra of acetates. libretexts.orgiucr.org Another characteristic fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion through a McLafferty rearrangement, if a γ-hydrogen is available. However, in this compound, this specific rearrangement is not possible.
Instead, cleavage of the C-O bond can lead to the formation of the pentafluorophenoxy cation [C₆F₅O]⁺ or the pentafluorophenyl cation [C₆F₅]⁺ after rearrangement. The high stability of the perfluorinated aromatic ring suggests that fragments containing this moiety will be significant. The mass spectrum of the related compound, pentachlorophenyl acetate, shows a prominent molecular ion peak and fragments corresponding to the loss of the acetyl group and subsequent loss of chlorine atoms. nist.gov This suggests that for this compound, fragments corresponding to the loss of fluorine atoms from the [C₆F₅]⁺ or [C₆F₅O]⁺ ions might also be observed.
In-source fragmentation can also occur, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses. For perfluorinated compounds, the loss of CO₂ is a common fragmentation pathway for carboxylates. ntu.edu.tw While this compound is an ester, understanding the fragmentation of related perfluorinated compounds provides insight into the stability and fragmentation of the C-F bonds under ionization conditions.
Derivatization of molecules with a pentafluorophenyl group is a known strategy to enhance their detection by mass spectrometry. For instance, S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate bromide has been used as a derivatizing agent for alcohols, forming positively charged TMPP acetyl esters that are readily detectable by ESI-MS. researchgate.net
Table 1: Predicted Major Mass Spectral Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
| 226 | [C₈H₃F₅O₂]⁺ | Molecular Ion (M⁺) |
| 183 | [C₆F₅]⁺ | Pentafluorophenyl cation |
| 167 | [C₆F₄]⁺ | Loss of F from pentafluorophenyl |
| 43 | [CH₃CO]⁺ | Acylium ion |
This table is based on general fragmentation principles for esters and halogenated compounds and awaits experimental verification for this compound.
X-ray Diffraction for Solid-State Structural Determination
Studies on other perfluorophenyl-containing compounds consistently highlight the importance of intermolecular interactions involving the fluorine atoms and the aromatic system. rsc.orgrsc.org Perfluoroarene units are known to enhance π-stacking in the solid state. rsc.org The packing is often characterized by arene-perfluoroarene interactions, where the electron-poor perfluorinated ring interacts with an electron-rich aromatic ring of a neighboring molecule. uiowa.edu Furthermore, F⋯F and C-H⋯F interactions are common and play a significant role in stabilizing the crystal lattice. rsc.orgrsc.org
In the case of ethyl 2-(2,4-difluorophenyl) acetate, a related fluorinated phenyl acetate, the crystal structure reveals a monoclinic crystal system. sphinxsai.comresearchgate.net The dihedral angle between the acetyl group and the phenyl ring is a key conformational parameter. sphinxsai.comresearchgate.net For this compound, similar interactions would be expected to dictate its crystal packing. The strong electronegativity of the fluorine atoms creates a quadrupole moment on the perfluorophenyl ring, which drives specific intermolecular arrangements, such as parallel-displaced or T-shaped stacking, to minimize electrostatic repulsion and maximize attractive interactions.
Table 2: Crystallographic Data for (E)-2-[2-(Pentafluorophenyl)ethenyl]-8-quinolyl acetate
| Parameter | Value |
| Chemical Formula | C₁₉H₁₀F₅NO₂ |
| Molecular Weight | 379.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.3149 (13) |
| b (Å) | 8.6730 (9) |
| c (Å) | 15.0491 (16) |
| β (°) | 93.786 (2) |
| Volume (ų) | 1603.8 (3) |
| Z | 4 |
Data sourced from the International Union of Crystallography. iucr.orgnih.gov
This data for a derivative provides a model for the type of structural information that can be obtained for this compound and underscores the structural motifs that are likely to be present.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
